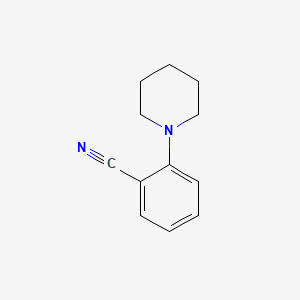

2-Piperidinobenzonitrile

CAS No.: 72752-52-4

Cat. No.: VC2429227

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72752-52-4 |

|---|---|

| Molecular Formula | C12H14N2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 2-piperidin-1-ylbenzonitrile |

| Standard InChI | InChI=1S/C12H14N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |

| Standard InChI Key | MEBVSLLKZSAIGK-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=CC=CC=C2C#N |

| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2C#N |

Introduction

Chemical Properties and Structure

2-Piperidinobenzonitrile is an organic compound classified as an aromatic nitrile with a piperidine substituent. The compound possesses distinct chemical and physical properties that make it valuable in chemical synthesis and research.

Basic Chemical Information

The physical and chemical properties of 2-piperidinobenzonitrile are summarized in Table 1.

Table 1: Chemical Properties of 2-Piperidinobenzonitrile

| Property | Value |

|---|---|

| Chemical Name | 2-Piperidinobenzonitrile |

| CAS Number | 72752-52-4 |

| Molecular Formula | C₁₂H₁₄N₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

The compound features a benzonitrile core with a piperidine group attached at the 2-position (ortho position). The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the nitrile group (-C≡N) is directly attached to the benzene ring .

Structural Characteristics

The structural arrangement of 2-piperidinobenzonitrile contributes to its chemical reactivity and potential applications. The proximity of the piperidine group to the nitrile functionality creates unique electronic effects that influence the compound's behavior in chemical reactions. The nitrogen atom in the piperidine ring serves as a basic center, while the nitrile group can participate in various transformations characteristic of nitriles, including hydrolysis, reduction, and nucleophilic addition reactions.

Applications and Research Findings

Pharmaceutical Applications

2-Piperidinobenzonitrile serves as a valuable intermediate in pharmaceutical synthesis, particularly in the preparation of therapeutically important compounds like repaglinide, an antidiabetic medication.

The compound is involved in the synthesis pathway for preparing (S)(+)-1-(2-piperidino-phenyl)-3-methyl-1-butylamine, which is a key precursor for repaglinide. This process involves:

-

Preparation of 2-piperidino-benzonitrile according to established methods

-

Conversion to racemic 1-(2-piperidino-phenyl)-3-methyl-1-butylamine

-

Resolution of the racemic mixture using optically active acids to obtain the desired (S)-enantiomer

The patent literature describes efforts to optimize this process to improve yield and optical purity while avoiding time-consuming recrystallization steps. The preferred process aims to achieve an optical purity of at least 95% enantiomeric excess (e.e.) .

Metabolite Studies

Interestingly, 2-piperidinobenzonitrile has been identified as a metabolite in brown rice (Oryza sativa L.). A study investigating the effects of storage on brown rice metabolites detected 2-piperidinobenzonitrile among the compounds present .

This study employed gas chromatography and mass spectrometry (GC-MS) for metabolite analysis, with data processing performed using XCMS software under the R platform. The metabolites were characterized using the Fiehn Metabolome database, with identification based on retention time comparison with standard library substances .

The presence of 2-piperidinobenzonitrile as a metabolite suggests potential natural occurrence and biological relevance beyond its synthetic applications. This finding opens avenues for investigating its role in plant biochemistry and possible nutritional implications.

Related Compounds and Derivatives

Several structurally related compounds provide context for understanding the chemical space around 2-piperidinobenzonitrile:

2-[(Piperidin-1-yl)methyl]benzonitrile

This related compound (CAS: 135277-08-6, Formula: C₁₃H₁₆N₂, MW: 200.285) differs from 2-piperidinobenzonitrile by having a methylene bridge between the benzonitrile core and the piperidine ring . This structural modification likely alters the electronic properties and reactivity profile compared to the direct attachment in 2-piperidinobenzonitrile.

2-[(Piperidine-1-sulfonyl)methyl]benzonitrile

Another structural analog (CAS: 1041515-38-1, Formula: C₁₃H₁₆N₂O₂S, MW: 264.35) incorporates a sulfonyl group within the linker between the benzonitrile and piperidine moieties . The presence of the strongly electron-withdrawing sulfonyl group would significantly affect the electronic distribution and chemical behavior of this derivative.

4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile

This more complex derivative (Formula: C₂₃H₂₂N₂O) features a 4-substituted benzonitrile connected to both a piperidine ring and a naphthol system through a central methine carbon . This compound, synthesized through a Betti-type reaction involving the condensation of 4-formylbenzonitrile, 2-naphthol, and piperidine, exhibits interesting structural features:

-

Dihedral angle between naphthalene and benzene rings: 75.31(4)°

-

Piperidine ring in chair conformation

-

Stabilization through intermolecular C—H⋯N hydrogen bonds forming centrosymmetric dimers

Table 2: Comparison of 2-Piperidinobenzonitrile and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 2-Piperidinobenzonitrile | C₁₂H₁₄N₂ | 186.25 | 72752-52-4 | Direct attachment of piperidine to benzonitrile |

| 2-[(Piperidin-1-yl)methyl]benzonitrile | C₁₃H₁₆N₂ | 200.285 | 135277-08-6 | Methylene bridge between aromatic ring and piperidine |

| 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile | C₁₃H₁₆N₂O₂S | 264.35 | 1041515-38-1 | Sulfonyl group in the linker |

| 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile | C₂₃H₂₂N₂O | Not specified | Not specified | Complex structure with naphthol and piperidine substituents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume